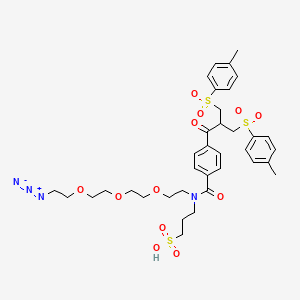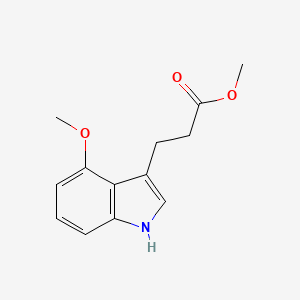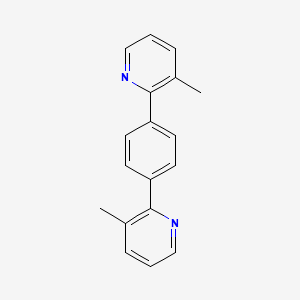
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to interact with biological systems and its potential for industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate typically involves a multi-step process The initial step often includes the esterification of heptadecan-9-ol with a suitable carboxylic acid derivativeThe final step involves the coupling of the nonyloxy-oxohexyl group to the aminohexanoate backbone under controlled conditions, such as using a catalyst and maintaining a specific temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with different alkyl chain length and functional groups.
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-, 1-octylnonyl ester: Another related compound with variations in the ester and amino groups.
Uniqueness
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C40H79NO5 |
|---|---|
Peso molecular |
654.1 g/mol |
Nombre IUPAC |
nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-19-28-37-45-39(43)31-24-20-26-33-41(35-36-42)34-27-21-25-32-40(44)46-38(29-22-17-14-11-8-5-2)30-23-18-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clave InChI |
GXQRJAYUWACPQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)






